N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate benzodioxine carboxylic acid derivatives. One common method involves the use of hydrazonoyl halides as starting materials, which react with potassium thiocyanate or thiosemicarbazide under controlled conditions to form the thiadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol, with triethylamine as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the benzodioxine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring exhibit similar biological activities and are used in similar applications.
Imidazole Derivatives: These compounds also show antimicrobial and anticancer properties and are used in medicinal chemistry.
Pyridine Derivatives: Known for their diverse biological activities and applications in drug development.
Uniqueness
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of a thiadiazole ring and a benzodioxine moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C14H15N3O3S |
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Molecular Weight |
305.35 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C14H15N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
FCRSYMVPLJCNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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